2-Methyl-1-methylsulfanylbut-2-ene
Description
2-Methyl-1-methylsulfanylbut-2-ene (CAS: 89534-74-7) is an organosulfur compound with the molecular formula C₆H₁₂S. Its structure features a branched alkene backbone substituted with a methylthio (-SCH₃) group. Key identifiers include:
- SMILES: C/C=C(\C)/CSC
- InChIKey: PBWZEERIWACABP-GQCTYLIASA-N
- IUPAC Name: (2E)-2-methyl-1-(methylsulfanyl)but-2-ene .
This compound is characterized by its E-configuration at the double bond, confirmed via collision cross-section analysis and structural validation tools commonly used in crystallography (e.g., SHELX and ORTEP-III) .
Properties
Molecular Formula |
C6H12S |
|---|---|
Molecular Weight |
116.23 g/mol |
IUPAC Name |
2-methyl-1-methylsulfanylbut-2-ene |
InChI |
InChI=1S/C6H12S/c1-4-6(2)5-7-3/h4H,5H2,1-3H3 |
InChI Key |
PBWZEERIWACABP-UHFFFAOYSA-N |
SMILES |
CC=C(C)CSC |
Canonical SMILES |
CC=C(C)CSC |
density |
0.859-0.864 |
physical_description |
Clear, colourless liquid; Cooked brown and roasted meat aroma |
solubility |
Very slightly soluble in water; soluble in non-polar solvents Soluble (in ethanol) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations: Sulfur-Containing Analogues
Sodium 2-Methylprop-2-ene-1-sulphonate (CAS: 1561-92-8)
- Molecular Formula : C₄H₇NaO₃S
- Functional Group : Sulfonate (-SO₃⁻) instead of methylthio (-SCH₃).
- Properties: Highly water-soluble due to the ionic sulfonate group. Classified as non-hazardous under CLP regulations .
- Applications: Used in polymer synthesis and ion-exchange resins, contrasting with the non-ionic, hydrophobic nature of 2-methyl-1-methylsulfanylbut-2-ene.
1-(Methylthio)-2-methylbut-2-ene (Synonym)
Structural Analogues with Aromatic Substitutions
(Z)- and (E)-1,4-Bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene
- Molecular Formula : C₂₀H₂₂O₂
- Key Differences :
- Applications : Aromatic derivatives are often used in photochemical studies, whereas aliphatic thioethers like this compound may serve as intermediates in agrochemical synthesis.
Comparison Table
Research Findings and Methodological Insights
- Structural Analysis : Tools like SHELXL and ORTEP-3 enable precise determination of stereochemistry and bond lengths, critical for validating the E-configuration in this compound .
- Safety Profiling : Unlike sodium sulfonate derivatives, this compound lacks comprehensive hazard data, highlighting a gap in regulatory documentation .
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